molecular formula C17H11NO6 B2649319 benzyl 6-nitro-2-oxo-2H-chromene-3-carboxylate CAS No. 873577-77-6

benzyl 6-nitro-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2649319
CAS No.: 873577-77-6
M. Wt: 325.276
InChI Key: AJGIQDDGEMGGTF-UHFFFAOYSA-N
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Description

Benzyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a coumarin derivative featuring a nitro substituent at the 6-position of the chromene ring and a benzyl ester group at the 3-carboxylate position. The nitro group at position 6 introduces strong electron-withdrawing effects, which may influence reactivity, photophysical properties, and intermolecular interactions compared to other substituents .

Properties

IUPAC Name

benzyl 6-nitro-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO6/c19-16(23-10-11-4-2-1-3-5-11)14-9-12-8-13(18(21)22)6-7-15(12)24-17(14)20/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGIQDDGEMGGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 6-nitro-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions to ensure complete esterification. Common catalysts used include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar esterification reactions but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-nitro-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl ester group can be hydrolyzed to yield the corresponding carboxylic acid using acidic or basic conditions.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

    Cyclization: Strong acids or bases to facilitate ring closure.

Major Products Formed

    Reduction: 6-amino-2-oxo-2H-chromene-3-carboxylate.

    Hydrolysis: 6-nitro-2-oxo-2H-chromene-3-carboxylic acid.

    Cyclization: Various fused heterocyclic compounds.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The biological activity of benzyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the chromene core can intercalate with DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

Key substituents in analogous compounds include:

  • Halogens (Cl, Br): Electron-withdrawing effects are weaker than NO₂ but may improve lipophilicity and influence crystal packing via halogen bonding .
  • Methyl or unsubstituted: Electron-donating or neutral groups reduce ring electron deficiency, affecting solubility and reactivity.

Physical and Chemical Properties

A comparative analysis of physical properties is summarized below:

Compound Molecular Formula Substituent (Position) Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Benzyl 6-nitro-2-oxo-2H-chromene-3-carboxylate* C₁₇H₁₁NO₆ NO₂ (6) 325.28 Not reported High polarity due to NO₂; likely lower solubility in non-polar solvents
Benzyl 2-oxo-2H-chromene-3-carboxylate C₁₇H₁₂O₄ H (6) 280.28 Not reported Moderate polarity; standard UV absorption
2,6-Dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate C₁₇H₁₀Cl₂O₄ Cl (2,6) 349.17 Not reported Enhanced lipophilicity; potential halogen bonding
Benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate C₁₇H₁₁BrO₄ Br (6) 359.18 Not reported Heavy atom effect may influence fluorescence quenching

*Inferred properties based on structural analogs.

Reactivity and Stability

  • Ester Hydrolysis: The benzyl ester group in the 3-carboxylate position is generally stable under acidic conditions but susceptible to basic hydrolysis. The electron-withdrawing NO₂ group at position 6 may accelerate hydrolysis rates compared to halogenated analogs due to increased electrophilicity at the carbonyl carbon .
  • Synthesis Challenges: Introducing a nitro group may require nitration under controlled conditions (e.g., mixed HNO₃/H₂SO₄) at an early synthetic stage, as nitro groups are incompatible with some coupling reactions used for esterification .

Intermolecular Interactions

  • Hydrogen Bonding: The carbonyl oxygen at position 2 and ester oxygen at position 3 serve as hydrogen bond acceptors. The nitro group at position 6 may participate in resonance-assisted hydrogen bonding, influencing crystal packing and stability .
  • π-π Stacking: Electron-deficient chromene rings (due to NO₂) may exhibit stronger π-π interactions compared to electron-neutral or donating analogs .

Biological Activity

Benzyl 6-nitro-2-oxo-2H-chromene-3-carboxylate (BNOC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

BNOC is characterized by the presence of a nitro group at the 6-position of the chromene structure, which is known for its reactivity and biological significance. The chromene core contributes to various interactions with biological macromolecules, enhancing its potential as a therapeutic agent.

The biological activity of BNOC is primarily attributed to its ability to interact with multiple molecular targets:

  • Bioreduction : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects.
  • DNA Interaction : The chromene core can intercalate with DNA, disrupting its function and potentially inducing cell death.
  • Enzyme Inhibition : BNOC has been studied for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer.

Anticancer Activity

Research indicates that BNOC exhibits promising anticancer properties. Its derivatives have shown effectiveness in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Studies have demonstrated that BNOC can induce cytotoxicity in various cancer cell lines, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Properties

BNOC has also been investigated for its anti-inflammatory effects. The compound's ability to inhibit specific enzymes involved in inflammatory pathways suggests its potential use in treating inflammatory diseases. The structural features of BNOC allow it to modulate inflammatory responses effectively .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of BNOC derivatives, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's. The mechanism involves inhibition of acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain .

Case Studies and Research Findings

  • Anticancer Efficacy : In vitro studies demonstrated that BNOC significantly inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The compound induced apoptosis through activation of caspase pathways.
  • Anti-inflammatory Activity : A study conducted on lipopolysaccharide (LPS)-induced inflammation in macrophages showed that BNOC reduced pro-inflammatory cytokine levels (TNF-α and IL-6) by approximately 40% at a concentration of 10 µM, indicating its potential as an anti-inflammatory agent.
  • Neuroprotective Potential : In a model of oxidative stress-induced neurotoxicity, BNOC exhibited protective effects by reducing cell death by 50% at a concentration of 20 µM. This suggests its utility in neurodegenerative disease models .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 Value
This compoundStructureAnticancer, Anti-inflammatory15 µM (cancer)
6-Chloro-2-Oxo-2H-Chromene-3-Carboxylic AcidStructureModerate AChE inhibitor25 µM
7-Nitro-2-Oxo-2H-Chromene-3-Carboxylic AcidStructureAntimicrobial activity30 µM

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